molecular formula C12H10N6 B155754 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole CAS No. 1671-88-1

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Cat. No.: B155754
CAS No.: 1671-88-1
M. Wt: 238.25 g/mol
InChI Key: VHRKXLULSZZZQT-UHFFFAOYSA-N
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Description

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT) is an organic compound with a wide range of applications in scientific research. It has been used in various fields, including inorganic chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of various organic compounds, as a catalyst for various reactions, and as a ligand for metal complexes. ADPT has also been used for the study of biochemical and physiological mechanisms, as well as for drug design and development.

Scientific Research Applications

Coordination Chemistry and Crystal Structures

  • The coordination chemistry of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is explored in various studies. This compound is utilized in the synthesis of novel complexes, demonstrating its potential in the development of coordination polymers with specific structural features (Wang, Ma, Huang, & Dong, 2009), (Klingele & Brooker, 2003).
  • The compound is involved in creating structures with various metal ions, leading to distinctive one-dimensional coordination polymers and two-dimensional networks. These are significant for understanding the formation and properties of crystal structures (Liu, He, Shao, & Li, 2008), (Qin, Zhao, Ma, Liu, & Dong, 2012).

Luminescent Properties and Molecular Synthesis

  • This compound serves as a key component in the synthesis of complexes with tunable luminescent properties. This application is crucial in the field of materials science for developing substances with specific optical characteristics (Wang, Cheng, Ma, Dong, & Huang, 2010).
  • The compound also plays a role in the synthesis of various other chemical structures, highlighting its versatility as a building block in organic chemistry (Jian, Ren, Qin, & Hu, 2007).

Corrosion Inhibition and Surface Chemistry

Biological and Pharmaceutical Applications

Properties

IUPAC Name

3,5-dipyridin-2-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRKXLULSZZZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341225
Record name 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-88-1
Record name 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
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4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 3
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 4
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 5
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Reactant of Route 6
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Customer
Q & A

Q1: What is the typical coordination behavior of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole with transition metals?

A: this compound typically acts as a N,N'-bidentate chelating ligand, coordinating to transition metals through the two pyridyl nitrogen atoms. This forms a five-membered chelate ring with the metal center. [, ]

Q2: How does the choice of axial ligands influence the spin state of iron(II) complexes with abpt?

A: Research demonstrates that the spin state of iron(II) in abpt complexes can be modulated by the axial ligands. While chloride as an axial ligand leads to high-spin iron(II) complexes, pyridine as an axial ligand results in low-spin iron(II) complexes. []

Q3: Can you describe the crystal structure of a simple abpt complex?

A: In the complex bis(this compound)diaquanickel(II) bis(perchlorate), the nickel(II) ion is coordinated by two abpt ligands in a bidentate fashion and two water molecules, forming a distorted octahedral geometry. []

Q4: What role do hydrogen bonds play in the crystal packing of abpt complexes?

A: Hydrogen bonds are crucial in the supramolecular assembly of abpt complexes. For instance, in bis(this compound)diaquairon(II) bis(1,1,3,3-tetracyano-2-methylsulfanylpropenide), O-H...N and N-H...N hydrogen bonds involving water molecules and abpt nitrogen atoms create a three-dimensional network. []

Q5: How does abpt influence the magnetic properties of transition metal complexes?

A: The magnetic properties of abpt complexes vary depending on the metal ion and overall structure. For example, a copper(II) complex with abpt and malonate ligands displays weak antiferromagnetic interaction, while a copper(II) complex with abpt and squarate ligands exhibits weak ferromagnetic intrachain interaction. []

Q6: Can abpt be utilized in the synthesis of coordination polymers?

A: Yes, abpt has been successfully incorporated into coordination polymers. Research shows the formation of a one-dimensional iron(II) spin-crossover compound with abpt and pentacyanidonitrosylferrate(II) that exhibits thermochromism and spin-transition near room temperature. []

Q7: Does the type of bridging polycyanidometallate affect the spin-transition critical temperature in iron(II) spin-crossover materials containing abpt?

A: Research suggests that the spin-transition critical temperature (Tc) in these systems is influenced by the specific dianionic polycyanidometallate used. The observed trend for Tc is as follows: [Fe(CN)5(NO)]2- < [Pt(CN)6]2- < [Ni(CN)4]2- ≈ [Pd(CN)4]2- ≈ [Pt(CN)4]2-. []

Q8: What is known about the molecular structure of this compound?

A: In its crystalline form, this compound exhibits a near-planar structure. The central triazole ring is slightly out of plane with the two pyridyl rings. Intramolecular N—H⋯N hydrogen bonds contribute to the molecule's stability. []

Q9: Have there been any studies exploring the potential for dinuclear iron(II) complexes with abpt?

A: Yes, researchers have synthesized dinuclear iron(II) complexes utilizing abpt. These complexes feature doubly triazole-bridged iron(II) centers that remain in a high-spin state across a wide temperature range (4-300 K) and exhibit weak antiferromagnetic coupling. []

Q10: What challenges are associated with controlling the products formed in reactions between iron(II) and abpt ligands?

A: Synthesizing iron(II) complexes with desired structures using abpt presents challenges. For instance, attempts to isolate specific dinuclear iron(II) complexes with abpt and pyridine ligands have proven unsuccessful, highlighting the need for further research in controlling reaction outcomes. []

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